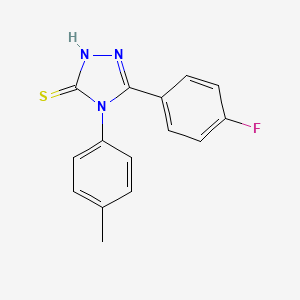

5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)19-14(17-18-15(19)20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUUGTKXLGVPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde and 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Sulfides.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The triazole-thiol scaffold allows extensive substitution, leading to diverse derivatives. Key comparisons include:

Table 1: Substituent Effects on Triazole-Thiol Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., -NO2, -CF3): Enhance stability and metal-binding capacity (e.g., Schiff base derivatives in ).

- Lipophilic Groups (e.g., -OCH3, -CH3) : Improve membrane permeability, as seen in 4-methoxyphenyl derivatives .

- Halogen Substituents (e.g., -F, -Cl) : Fluorine increases metabolic stability (e.g., 4-fluorophenyl in ), while chlorine enhances antifungal activity .

Antimicrobial and Anticancer Activity

- 4-(4-Methoxyphenyl)-5-phenyl Derivative : Exhibits antifungal and antibiotic activity, attributed to the methoxy group’s electron-donating effects .

- Pyridinyl and Quinoxalinyl Derivatives: Demonstrated anticancer activity via endoplasmic reticulum stress induction, with fluorophenyl variants showing enhanced efficacy .

Corrosion Inhibition

- 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD): Acts as a mixed-type corrosion inhibitor for zinc in acidic media, outperforming non-thiol analogs due to sulfur’s chemisorption capability .

Physicochemical Properties

- Melting Points : Fluorophenyl derivatives (e.g., 252–254°C in ) generally exhibit higher melting points than chlorophenyl analogs due to stronger intermolecular forces.

- Crystallography : Halogen substituents (Cl vs. F) influence crystal packing, as seen in isostructural compounds 4 and 5 from , which adjust lattice parameters to accommodate substituent size .

Biological Activity

5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a novel compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring substituted with fluorophenyl and methylphenyl groups, along with a thiol group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H14F N3S |

| Molecular Weight | 299.36 g/mol |

The biological activity of triazoles often stems from their ability to interact with various biological targets. Specifically, the thiol group in this compound is crucial for:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding: Its structure allows for binding to specific receptors, potentially modulating their activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines. For instance:

- In vitro studies revealed that triazole derivatives can inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 0.56 µM to 6.2 µM depending on the structural modifications made .

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

| M9 ENL1 (Acute Myeloid Leukemia) | 0.56 |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazoles are known to interfere with fungal cell membranes and inhibit fungal growth. While specific data on this compound is limited, related triazole derivatives have shown efficacy against various pathogens.

Case Study 1: Acute Toxicity Assessment

A study assessed the acute toxicity of a related triazole derivative using both in silico and in vivo methods. The LD50 was found to be 1190 mg/kg when administered intragastrically, placing it in the IV class of toxicity according to K.K. Sidorov's classification . This highlights the importance of evaluating safety profiles for potential therapeutic agents.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on triazole derivatives to determine the relationship between chemical structure and biological activity. Modifications at specific positions on the triazole ring significantly affected potency against cancer cell lines . This emphasizes the need for careful design in developing new derivatives with enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.